2-(Difluoromethylthio)benzoyl chloride
Description
Significance of Organofluorine Compounds in Chemical Research
Role of Fluorinated Moieties in Molecular Design
The introduction of fluorine or fluorine-containing groups into organic molecules is a key strategy in modern drug design. mdpi.comdntb.gov.ua A single fluorine atom or a fluorinated group, such as a trifluoromethyl (CF3) or difluoromethylthio (SCF2H) group, can profoundly influence a molecule's pharmacological profile when placed in a strategic position. stanford.edu
Key effects of fluorination in molecular design include:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making organofluorine compounds resistant to metabolic degradation by enzymes. alfa-chemistry.comtaylorandfrancis.com This can increase the half-life of a drug, prolonging its therapeutic effect. alfa-chemistry.commdpi.com
Lipophilicity and Permeability : Fluorinated groups often increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. alfa-chemistry.commdpi.comresearchgate.net This is a critical factor for improving the bioavailability of drug candidates.
Binding Affinity : Fluorine can alter the electronic properties of a molecule, influencing how it interacts with its biological target. dntb.gov.ua It can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug.
Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a specific receptor or enzyme.
Importance of the Difluoromethylthio (SCF2H) Group in Advanced Molecules
The difluoromethylthio (SCF2H) group has recently gained significant attention as a valuable functional group in the design of advanced molecules, particularly for pharmaceuticals and agrochemicals. nih.gov It offers a unique combination of properties that distinguish it from other functional groups, including its more famous analogue, the trifluoromethylthio (SCF3) group.
The SCF2H group is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. nih.gov Due to the weak acidity of its proton, the difluoromethylthio group can act as a lipophilic hydrogen-bond donor, enabling it to interact with biological targets in a way that mimics these fundamental groups. nih.gov This property can improve a drug molecule's binding selectivity. nih.gov
| Functional Group | Key Properties |
| -OH / -SH | Hydrogen-bond donor/acceptor, polar. |
| -SCF3 | Highly lipophilic, strongly electron-withdrawing, metabolically stable. mdpi.comresearchgate.net |
| -SCF2H | Lipophilic hydrogen-bond donor, moderately electron-withdrawing, bioisostere of -OH/-SH. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDOHIKAMXAESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378921 | |
| Record name | 2-(Difluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79676-60-1 | |
| Record name | 2-(Difluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79676-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Acyl Chloride Class of Reagents
Precursor Synthesis and Derivatization Approaches
The primary route to this compound involves the synthesis and subsequent conversion of 2-(difluoromethylthio)benzoic acid. This section details the methods for constructing this essential precursor.
Synthesis of 2-(Difluoromethylthio)benzoic Acid Derivatives
The synthesis of 2-(difluoromethylthio)benzoic acid derivatives hinges on the effective introduction of the SCF₂H moiety onto an aromatic system. This can be achieved through various strategies, including nucleophilic, electrophilic, and radical-mediated reactions.
The installation of the SCF₂H group is a critical step, and the choice of strategy often depends on the nature of the aromatic substrate and the availability of suitable reagents.
Strategies for Introducing the Difluoromethylthio Group onto Aromatic Systems
Nucleophilic Difluoromethylthiolation Precursors
Nucleophilic difluoromethylthiolation typically involves the reaction of a nucleophilic SCF₂H source with an electrophilic aromatic compound. One approach involves the deoxygenative difluoromethylthiolation of carboxylic acids using benzothiazolium reagents. For instance, the in situ activation of 2-(difluoromethylthio)benzothiazolium triflate (BT-SCF₂H) allows for a nucleophilic difluoromethylthiolation reaction. DFT calculations suggest a mechanism involving a four-membered transition state where acyl substitution occurs without the formation of an unstable free ⁻SCF₂H anion. sci-hub.se
Another method utilizes [difluoro(phenylthio)methyl]trimethylsilane (Me₃SiCF₂SPh) for the nucleophilic (phenylthio)difluoromethylation of alkyl halides, mediated by a fluoride ion source like cesium fluoride. The resulting PhSCF₂-containing products can then be transformed into CF₂H-containing compounds through a free-radical desulfurization process. bohrium.com
A three-component strategy for the nucleophilic (arylthio)difluoromethylation of aldehydes has also been developed using TMSCF₂Br as the difluorocarbene (:CF₂) source. In this process, the difluorocarbene is trapped by an arylthiolate anion (ArS⁻) to generate the ArSCF₂⁻ anion, which then adds to the aldehyde. acs.org
| Nucleophilic Precursor/System | Substrate Type | Key Reagents/Conditions | Product Type | Ref. |
| BT-SCF₂H (in situ activated) | Carboxylic Acids | Base | Fluorinated Thioesters | sci-hub.se |
| Me₃SiCF₂SPh | Alkyl Halides | CsF/15-crown-5, DME | PhSCF₂-Alkyls | bohrium.com |
| TMSCF₂Br / ArSNa | Aldehydes | NaH, DMF, TBAF | ArSCF₂-Adducts | acs.org |
Electrophilic Difluoromethylthiolation Precursors
Electrophilic difluoromethylthiolation reagents are designed to deliver an "SCF₂H⁺" equivalent to a nucleophilic aromatic substrate. A range of such reagents has been developed. For instance, (benzenesulfonyl)difluoromethanesulfenamide has been utilized for the direct electrophilic (benzenesulfonyl)difluoromethylthiolation of various nucleophiles. nih.gov
Optically pure electrophilic difluoromethylthiolating reagents based on a camphorsultam skeleton have been synthesized. These reagents have been shown to react with soft carbon nucleophiles like β-ketoesters and oxindoles with good to excellent enantioselectivity. researchgate.net A toolbox of reagents for difluoromethylthiolation has been developed, including the electrophilic reagent PhthSCF₂H (N-Difluoromethylthiophthalimide), which is effective for the difluoromethylthiolation of a wide array of nucleophiles, including electron-rich heteroarenes. nih.govresearchgate.net
| Electrophilic Reagent | Nucleophile Examples | Typical Conditions | Ref. |
| (Benzenesulfonyl)difluoromethanesulfenamide | Various nucleophiles | - | nih.gov |
| Camphorsultam-SCF₂H | β-ketoesters, oxindoles | - | researchgate.net |
| N-Difluoromethylthiophthalimide (PhthSCF₂H) | Indoles, pyrroles, β-ketoesters | Mild conditions | nih.govresearchgate.net |
Radical-Mediated Difluoromethylthiolation Precursors
Radical-mediated pathways offer a powerful method for the C-H functionalization of aromatic systems to introduce the SCF₂H group. A notable precursor for generating the difluoromethylthiyl radical (•SCF₂H) is PhSO₂SCF₂H. researchgate.netsioc.ac.cn Under visible light irradiation, this reagent enables a metal-catalyst-free and redox-neutral difluoromethylthiolation of a broad range of arenes and heteroarenes. researchgate.netsioc.ac.cn The reaction is believed to proceed via the homolytic cleavage of the S-S bond, generating the •SCF₂H radical, which then adds to the aromatic ring. sioc.ac.cn
This method is operationally simple and proceeds under mild conditions at room temperature. researchgate.net High regioselectivity is generally observed, with the reaction favoring the site of highest electron density on the aromatic ring. For substituted arenes, the position of attack is influenced by a combination of electronic and steric factors. researchgate.net
| Radical Precursor | Aromatic Substrate Scope | Conditions | Catalyst/Initiator | Ref. |
| PhSO₂SCF₂H | Arenes, Heteroarenes | Visible light (CFL), rt, CH₃CN | None (metal-free) | researchgate.netsioc.ac.cn |
| PhSO₂SCF₂H | Indoles, Pyrroles | Visible light, TBAI (catalytic) | TBAI | researchgate.net |
An alternative and more direct approach to 2-(difluoromethylthio)benzoic acid involves the S-difluoromethylation of 2-mercaptobenzoic acid or its derivatives. This is typically achieved by reacting the corresponding thiolate with a source of difluorocarbene (:CF₂). While direct use of difluorochloromethane (CHClF₂, Freon 22) has been a common method for generating difluorocarbene, environmental regulations have spurred the development of alternative reagents.
Difluorocarbene, a moderately electrophilic species, reacts readily with soft nucleophiles like thiolates. cas.cn Various precursors can generate difluorocarbene under different conditions. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is an inexpensive and common reagent that generates difluorocarbene upon heating. nih.govorgsyn.org This method has been successfully applied to the difluoromethylation of a variety of aromatic and heteroaromatic thiols. nih.gov The reaction proceeds by trapping the in situ generated difluorocarbene with the thiolate anion.
Another effective difluorocarbene source is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). sioc.ac.cn This reagent, often activated by a fluoride source, has been used for the efficient difluoromethylation of thiophenols. sioc.ac.cnnih.gov A bench-stable S-(difluoromethyl)sulfonium salt has also been developed as a difluorocarbene precursor for the difluoromethylation of phenols and thiophenols, showing excellent reactivity with thiophenols to produce aryl difluoromethyl thioethers in high yields. sci-hub.senih.gov
| Difluorocarbene Source | Thiol Substrate | Key Reagents/Conditions | Product | Ref. |
| Sodium Chlorodifluoroacetate | Aromatic/Heteroaromatic thiols | Heat (95 °C) | Aryl difluoromethyl thioethers | nih.gov |
| TMSCF₂Br | Thiophenols | Base (e.g., KOH), Phase-transfer catalyst | Aryl difluoromethyl thioethers | sioc.ac.cn |
| S-(Difluoromethyl)sulfonium salt | Thiophenols | LiOH | Aryl difluoromethyl thioethers | sci-hub.senih.gov |
Conversion of Carboxylic Acids to Acyl Chlorides
The transformation of a carboxylic acid into an acyl chloride is a fundamental reaction in organic synthesis. For the preparation of this compound, this involves reacting 2-(Difluoromethylthio)benzoic acid with a suitable chlorinating agent.
Several reagents are effective for converting carboxylic acids to acyl chlorides, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being among the most common. chemguide.co.uklibretexts.orggoogle.comsparkl.me
Thionyl Chloride (SOCl₂): This reagent is frequently the preferred choice for acyl chloride synthesis due to the nature of its byproducts. youtube.comchemguide.co.uk The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.uklibretexts.orgchemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, often leaving a relatively pure product that may only require distillation to separate it from excess thionyl chloride. libretexts.orgchemguide.co.uk The general reaction is as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent that reacts readily with carboxylic acids, typically in the cold. chemguide.co.uklibretexts.org The reaction yields the acyl chloride, but the byproducts are phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride. chemguide.co.uklibretexts.org Unlike the byproducts from thionyl chloride, POCl₃ is a liquid, which necessitates a separation step, usually fractional distillation, to isolate the pure acyl chloride. chemguide.co.uklibretexts.org The reaction is represented as:
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)
Other less common but effective reagents include phosphorus trichloride (PCl₃) and oxalyl chloride ((COCl)₂). chemguide.co.ukyoutube.comcommonorganicchemistry.com
| Chlorinating Agent | Formula | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Byproducts are gases, simplifying purification. chemguide.co.uklibretexts.org Economical. youtube.com | Can cause side reactions at high temperatures. youtube.com Older batches may contain impurities. youtube.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gaseous) | Highly reactive, often works at cold temperatures. chemguide.co.uk | Liquid byproduct (POCl₃) requires separation, typically by fractional distillation. chemguide.co.uklibretexts.org |
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Temperature: The reaction temperature is critical. While some reagents like PCl₅ can react at low temperatures, thionyl chloride reactions are often performed at reflux. youtube.comcommonorganicchemistry.com However, excessively high temperatures can lead to the decomposition of thionyl chloride and promote unwanted side reactions, such as chlorination at other positions on the molecule, particularly if the aromatic ring is electron-rich. youtube.com
Catalysts: The rate of chlorination with thionyl chloride or phosgene (B1210022) can be significantly increased by using a catalyst. google.comyoutube.com N,N-dimethylformamide (DMF) is a common and effective catalyst for these reactions. google.comyoutube.comgoogle.com The catalyst reacts with the chlorinating agent to form a Vilsmeier salt, which is a more reactive chlorinating reagent that then reacts with the carboxylic acid. google.com
Stoichiometry: The ratio of reactants is important. An excess of the chlorinating agent is often used to ensure the complete conversion of the carboxylic acid. However, a large excess can lead to byproducts and complicate purification. youtube.com
Solvent: While some reactions can be run neat in the chlorinating agent (e.g., refluxing in thionyl chloride), an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343) is often used. google.comcommonorganicchemistry.com The choice of solvent can influence reaction rate and selectivity.
| Parameter | Considerations for Optimization | Typical Conditions |
|---|---|---|
| Temperature | Balance reaction rate against potential for side reactions and reagent decomposition. youtube.com | Room temperature to reflux, depending on the reagent. commonorganicchemistry.com |
| Catalyst | Use of a catalyst can increase reaction rates, allowing for milder conditions. google.com | Catalytic amounts of DMF are common with SOCl₂ or oxalyl chloride. youtube.comcommonorganicchemistry.com |
| Solvent | Choice of an inert solvent can improve reaction control and product purity. | Dichloromethane (DCM), toluene, or neat reagent. google.comcommonorganicchemistry.com |
| Reagent Stoichiometry | A slight excess of the chlorinating agent is often used to drive the reaction to completion. | 1.1 to 2.0 equivalents of chlorinating agent per equivalent of carboxylic acid. |
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of acyl chlorides.
Flow chemistry, where a reaction is performed in a continuously flowing stream rather than in a batch flask, offers significant advantages for acyl chloride synthesis. acs.orgacs.org This approach is particularly beneficial when using hazardous reagents like phosgene, as it allows for the in situ generation and immediate use of the reagent in a confined system, enhancing safety. acs.orgacs.org Flow systems provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields and purity. vapourtec.comoup.com The rapid heat and mass transfer in microreactors can prevent the formation of hotspots and reduce the occurrence of side reactions. acs.orgacs.org
A key aspect of green chemistry is the minimization of waste. In acyl chloride synthesis, this involves choosing reagents that form benign or easily removable byproducts and optimizing conditions to prevent side reactions. The use of thionyl chloride is advantageous in this regard, as its primary byproducts are gaseous. chemguide.co.ukchemguide.co.uk Careful control of temperature and stoichiometry is crucial to prevent side reactions like over-chlorination or the formation of anhydrides. youtube.comgoogle.com Advanced methods, such as flow synthesis, contribute to minimizing byproducts by allowing for precise control over residence time and reaction temperature, ensuring that the reaction proceeds cleanly to the desired product. vapourtec.comoup.com
Reactivity Profiles and Mechanistic Investigations of 2 Difluoromethylthio Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
2-(Difluoromethylthio)benzoyl chloride readily reacts with alcohols and phenols to form the corresponding esters. This esterification reaction is typically rapid and often exothermic. chemguide.co.uk The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. fishersci.it The removal of HCl drives the reaction to completion. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. chemguide.co.uk
Table 1: Representative Esterification of a Substituted Benzoyl Chloride This table illustrates a general reaction, as specific examples for this compound are not extensively documented in publicly available literature.
| Reactant 1 | Reactant 2 (Alcohol) | Base | Solvent | Product |
|---|---|---|---|---|
| Substituted Benzoyl Chloride | Ethanol | Pyridine | Dichloromethane (B109758) (DCM) | Ethyl Substituted-benzoate |
| Substituted Benzoyl Chloride | Phenol | Triethylamine (TEA) | Tetrahydrofuran (THF) | Phenyl Substituted-benzoate |
| Substituted Benzoyl Chloride | tert-Butanol | Pyridine | Diethyl ether | tert-Butyl Substituted-benzoate |
The reaction of this compound with primary or secondary amines leads to the formation of N-substituted amides. This amidation process is typically very fast and highly favorable. nih.gov Generally, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt. fishersci.it Alternatively, one equivalent of the amine can be used in combination with a different non-nucleophilic base (e.g., triethylamine or pyridine), a method known as the Schotten-Baumann reaction. fishersci.it
Table 2: Representative Amidation of a Substituted Benzoyl Chloride This table illustrates a general reaction, as specific examples for this compound are not extensively documented in publicly available literature.
| Reactant 1 | Reactant 2 (Amine) | Conditions | Solvent | Product |
|---|---|---|---|---|
| Substituted Benzoyl Chloride | Aniline | 2 equiv. Aniline | Dichloromethane (DCM) | N-Phenyl Substituted-benzamide |
| Substituted Benzoyl Chloride | Diethylamine | 1 equiv. Diethylamine, 1.1 equiv. Triethylamine | Tetrahydrofuran (THF) | N,N-Diethyl Substituted-benzamide |
| Substituted Benzoyl Chloride | Ammonia (aq.) | Excess Ammonia | Water/DCM | Substituted Benzamide |
Beyond simple alcohols and amines, this compound is expected to react with a wide range of other heteroatomic nucleophiles. For instance, reaction with water leads to hydrolysis, forming the parent 2-(difluoromethylthio)benzoic acid. Reaction with a carboxylate salt would yield a mixed anhydride. These reactions all follow the characteristic nucleophilic acyl substitution pathway, where the chloride is displaced by the oxygen, nitrogen, or sulfur atom of the nucleophile.
This compound can also react with various carbon-based nucleophiles to form new carbon-carbon bonds.
Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds like benzene (B151609) or toluene (B28343). chemguide.co.uklibretexts.org The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. libretexts.orgmasterorganicchemistry.com
Reactions with Organometallic Reagents : Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are potent carbon nucleophiles. google.com Their reaction with acyl chlorides is often difficult to control. The initial reaction produces a ketone. However, this ketone is also reactive towards the organometallic reagent and is typically converted to a tertiary alcohol upon a second addition, especially if excess reagent is used. masterorganicchemistry.com To stop the reaction at the ketone stage, less reactive organometallic reagents like organocadmium or organocuprate (Gilman) reagents are often employed.
Table 3: Representative Reactions with Carbon Nucleophiles This table illustrates general reactions, as specific examples for this compound are not extensively documented in publicly available literature.
| Reaction Type | Nucleophile | Catalyst/Reagent | Typical Product |
|---|---|---|---|
| Friedel-Crafts Acylation | Benzene | AlCl₃ | Diaryl ketone |
| Grignard Reaction | CH₃MgBr (excess) | Diethyl ether, then H₃O⁺ workup | Tertiary alcohol |
| Gilman Reagent Reaction | (CH₃)₂CuLi | Diethyl ether | Ketone |
Transformations Involving the Difluoromethylthio Group
The difluoromethylthio (SCF₂H) group is a valuable moiety in medicinal and materials chemistry due to its unique electronic properties and lipophilicity. researchgate.netresearchgate.net It can undergo several chemical transformations, although performing these on a molecule containing a highly reactive acyl chloride group presents significant challenges. Such modifications would typically be carried out on a more stable precursor, such as the corresponding benzoic acid or ester, prior to the final conversion to the acyl chloride.
Oxidation : The sulfur atom in the difluoromethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) (–S(O)CF₂H) or sulfone (–S(O)₂CF₂H). nih.gov This transformation significantly alters the electronic and steric properties of the group. Controlled oxidation to the sulfoxide can often be achieved using mild oxidizing agents like hydrogen peroxide with trifluoroacetic acid, while stronger conditions can lead to the sulfone. researchgate.net These oxidized derivatives are of interest for their potential biological activities. nih.gov
Deprotonation and Functionalization : The hydrogen atom on the difluoromethyl group is acidic and can potentially be removed by a strong base to generate a carbanion. This nucleophilic center could then, in principle, react with various electrophiles to introduce new substituents at that position. However, this chemistry is challenging and would be incompatible with the presence of the highly electrophilic acyl chloride functional group.
Reductive Transformations of the Difluoromethylthio Group
The difluoromethylthio (-SCHF₂) group can undergo reductive cleavage under specific conditions. A common and effective method for the desulfurization of thioethers is treatment with Raney nickel. chem-station.comorganicreactions.org This reagent, a fine-grained nickel-aluminum alloy treated with sodium hydroxide, has a high surface area and is saturated with adsorbed hydrogen, which acts as the reductant. chem-station.commasterorganicchemistry.com
When applied to this compound, Raney nickel is expected to cleave the carbon-sulfur bonds. This process, known as hydrogenolysis, would likely result in the formation of 2-methylbenzoyl chloride, effectively replacing the -SCHF₂ group with a methyl group. The reaction proceeds via a complex heterogeneous mechanism on the nickel surface. lehigh.edu
Table 1: Potential Reductive Desulfurization Reaction
| Reactant | Reagent | Potential Product | Reaction Type |
|---|
It is important to note that the reactivity of Raney nickel can vary depending on its preparation method. chem-station.com Alternative radical-based desulfurization methods, such as those employing the Barton-McCombie conditions (e.g., AIBN, Bu₃SnH), could also potentially effect this transformation. chem-station.com
Oxidative Transformations of the Difluoromethylthio Group
The sulfur atom in the difluoromethylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These transformations are valuable as they significantly alter the electronic and steric properties of the substituent, which can be useful in fine-tuning molecular properties.
Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). organic-chemistry.orgderpharmachemica.com The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone. Treatment with approximately one equivalent of the oxidant under controlled temperature conditions typically yields the sulfoxide. Using an excess of the oxidizing agent and/or more forcing conditions drives the reaction to completion, affording the sulfone. derpharmachemica.com
For this compound, these oxidations would yield 2-(difluoromethylsulfinyl)benzoyl chloride and 2-(difluoromethylsulfonyl)benzoyl chloride, respectively.
Table 2: Oxidative Transformations of this compound
| Product | Oxidizing Agent | Stoichiometry | Typical Conditions |
|---|---|---|---|
| 2-(Difluoromethylsulfinyl)benzoyl chloride | m-CPBA or H₂O₂ | ~1 equivalent | Low temperature (e.g., 0 °C) |
The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. organic-chemistry.org The difluoromethyl group's strong inductive electron-withdrawing effect makes the sulfur atom less nucleophilic, potentially requiring slightly harsher conditions compared to non-fluorinated analogues.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is substituted with two electron-withdrawing groups: the difluoromethylthio (-SCHF₂) group and the benzoyl chloride (-COCl) group. The presence of these substituents deactivates the ring towards electrophilic attack and dictates the regiochemical outcome of substitution reactions.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are controlled by the existing substituents. uomustansiriyah.edu.iq
Benzoyl Chloride Group (-COCl): This group is a powerful deactivator and a meta-director due to its strong electron-withdrawing inductive and resonance effects. ksu.edu.sa
With two meta-directing groups present at position 1 and 2, the potential sites for electrophilic attack are C4 and C6 (para and ortho to the -SCHF₂ group, but meta to the -COCl group) and C5 (meta to the -SCHF₂ group and para to the -COCl group). Given that both groups deactivate the ring, harsh reaction conditions are typically required. The electrophile will substitute at the position that is least deactivated. The -COCl group is generally considered a stronger deactivating group than sulfur-based substituents. Therefore, substitution is most likely to occur at the position meta to the -COCl group, which is C5.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(Difluoromethylthio)-5-nitrobenzoyl chloride |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(difluoromethylthio)benzoyl chloride |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) does not typically occur on benzene rings by displacing a hydride ion (H⁻). This reaction generally requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. mdpi.com
Therefore, this compound itself is not expected to undergo SₙAr. However, a halogenated derivative, such as 5-chloro-2-(difluoromethylthio)benzoyl chloride, would be activated for this reaction. In such a molecule, the chlorine atom is para to the electron-withdrawing -SCHF₂ group and meta to the -COCl group. The strong activation provided by the para -SCHF₂ group would facilitate the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) to displace the chloride ion.
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Similar to SₙAr reactions, modern metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, require an aryl halide or triflate as a substrate. wikipedia.orgorganic-chemistry.orgresearchgate.net The parent compound, this compound, would not be a suitable substrate for these transformations.
However, a halogenated derivative, for instance, 5-bromo-2-(difluoromethylthio)benzoyl chloride, would be an excellent candidate for such reactions. The carbon-bromine bond could be functionalized to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: Reaction of 5-bromo-2-(difluoromethylthio)benzoyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. researchgate.netnih.govnih.gov
Heck Reaction: Reaction with an alkene under palladium catalysis would lead to the formation of a substituted alkene at the C5 position. wikipedia.orgorganic-chemistry.org
These reactions provide a powerful platform for elaborating the structure of the aromatic core, allowing for the synthesis of a wide array of complex derivatives.
Mechanistic Studies of Reaction Pathways
The mechanisms for the aforementioned reactions are generally well-understood based on extensive studies of related compounds.
Reductive Desulfurization: The mechanism of Raney nickel desulfurization is complex and heterogeneous. It is believed to involve the oxidative addition of the C-S bond to the nickel surface, followed by hydrogenolysis where adsorbed hydrogen atoms cleave the bonds, ultimately leading to the saturated hydrocarbon and nickel sulfide (B99878). lehigh.eduresearchgate.net
Oxidation of the Thioether: The oxidation of a sulfide with a peroxy acid like m-CPBA is thought to proceed via a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen atom of the peroxy acid. This forms the sulfoxide and releases the corresponding carboxylic acid. A second, similar oxidation step converts the sulfoxide to the sulfone. researchgate.net
Electrophilic Aromatic Substitution: The mechanism involves a two-step addition-elimination pathway. ksu.edu.samasterorganicchemistry.com First, the π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is rate-determining as it temporarily disrupts aromaticity. In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com The directing effects of the -COCl and -SCHF₂ groups are explained by their influence on the stability of the intermediate arenium ion for attack at the ortho, meta, and para positions.
Metal-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The generally accepted catalytic cycle for the Suzuki reaction involves three key steps: nih.gov
Oxidative Addition: The aryl halide (e.g., the bromo-derivative) adds to a low-valent palladium(0) complex to form a Pd(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Kinetic Investigations of Solvolysis Reactions
To understand the reactivity of this compound, kinetic studies of its solvolysis in various solvents would be the first step. This would involve measuring the rate of reaction to determine the rate constants (k) under different conditions. By analyzing these rates, one could infer the sensitivity of the reaction to the solvent and other parameters. For other benzoyl chlorides, such studies have revealed a spectrum of mechanisms. psu.edu
Competition Between SN1, SN2, and Carbonyl Addition-Elimination Mechanisms
The solvolysis of benzoyl chlorides can proceed through several competing mechanisms. A dissociative SN1-type mechanism involves the formation of a benzoyl cation intermediate. An associative SN2-type or addition-elimination mechanism involves the nucleophilic attack of the solvent on the carbonyl carbon. The dominant pathway is highly dependent on the substituents on the benzene ring and the reaction conditions. For electron-donating groups, a more SN1-like character is often observed, while electron-withdrawing groups tend to favor an associative pathway. The -SCHF₂ group's electronic effect would be a critical determinant here.
Influence of Solvent Polarity and Nucleophilicity on Reaction Rates
The choice of solvent plays a crucial role in the solvolysis of benzoyl chlorides. Polar protic solvents can stabilize ionic intermediates, potentially favoring an SN1 pathway. The nucleophilicity of the solvent is also a key factor; more nucleophilic solvents would favor an SN2 or addition-elimination mechanism. A detailed study would involve correlating reaction rates with solvent parameters like ionizing power (Y) and nucleophilicity (N).
Role of Substituent Effects on Reaction Mechanisms
The electronic properties of the 2-(difluoromethylthio) group would significantly influence the reaction mechanism. As a substituent, its inductive and resonance effects would alter the stability of any potential carbocation intermediate (in an SN1 pathway) or the electrophilicity of the carbonyl carbon (in an associative pathway). Comparative studies with other substituted benzoyl chlorides would be necessary to quantify these effects, often through Hammett-type linear free-energy relationships.
Studies on Intermediates and Transition States
Elucidating the precise nature of intermediates and transition states is fundamental to understanding the reaction mechanism. For other benzoyl chlorides, computational studies and trapping experiments have been used to characterize these transient species. psu.edu Similar investigations for this compound would be required to determine whether a discrete benzoyl cation or a tetrahedral intermediate is formed and to characterize the structure and energetics of the transition state.
Applications in Advanced Organic Synthesis and Materials Science
Introduction of the 2-(Difluoromethylthio)benzoyl Moiety
The primary application of 2-(Difluoromethylthio)benzoyl chloride in organic synthesis is to function as a potent acylating agent. The core of this reactivity lies in the benzoyl chloride functional group. In this reaction, a nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the displacement of the chloride ion and the formation of a new acyl derivative, such as an ester or an amide, effectively transferring the 2-(difluoromethylthio)benzoyl portion of the molecule.
The presence of the difluoromethylthio (-SCF2H) group at the ortho-position significantly influences the reactivity of the molecule. This group is strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes this compound more susceptible to nucleophilic attack compared to non-fluorinated benzoyl chlorides, facilitating a range of chemical transformations.
In chemical research, this compound is employed to synthesize novel and complex acyl derivatives, primarily esters and amides. These reactions are fundamental in creating new molecules with potentially unique chemical and physical properties for further investigation.
The general synthesis of these derivatives involves reacting this compound with a suitable nucleophile. For instance, the reaction with an alcohol (R-OH) yields a 2-(difluoromethylthio)benzoate ester, while reaction with a primary or secondary amine (R-NH2 or R2NH) produces a 2-(difluoromethylthio)benzamide. These transformations are typically conducted under anhydrous conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
Table 1: General Acylation Reactions Using this compound
| Reactant Type | General Structure | Product Type | General Structure |
|---|---|---|---|
| Alcohol | R-OH | Ester | 2-(F₂HCS)C₆H₄COOR |
| Primary Amine | R-NH₂ | Amide | 2-(F₂HCS)C₆H₄CONHR |
| Secondary Amine | R₂NH | Amide | 2-(F₂HCS)C₆H₄CONR₂ |
These synthetic routes provide researchers with access to a variety of molecules where the 2-(difluoromethylthio)benzoyl moiety can be studied for its impact on molecular conformation, electronic properties, and stability.
Beyond fundamental research, this compound is a key intermediate in the development of specialty chemicals, particularly within the pharmaceutical and agrochemical industries. Organofluorine compounds, those containing carbon-fluorine bonds, are of significant interest in these fields because the inclusion of fluorine can dramatically alter a molecule's biological properties.
The difluoromethylthio group (-SCF2H) is recognized for its unique characteristics, including moderate lipophilicity and its potential to act as a weak hydrogen bond donor. These features can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, this compound is classified as a fluorinated pharmaceutical intermediate, serving as a starting material for incorporating the essential 2-(difluoromethylthio)benzoyl scaffold into more complex and high-value active ingredients. Its use allows for the construction of advanced molecular architectures that are precursors to new therapeutic agents and crop protection products.
Utilization as a Difluoromethylthiolation Reagent Precursor
Information regarding the utilization of this compound as a precursor for difluoromethylthiolation reagents is not available in the reviewed scientific literature.
Detailed strategies for transferring the SCF2H group that originate from this compound as a precursor could not be documented from available research.
Specific applications of this compound or its derivatives in the late-stage functionalization of complex molecules have not been reported in the accessible literature.
Synthesis of Fluoro-Containing Cyclic Systems
The use of this compound in the synthesis of fluoro-containing cyclic systems via cyclization reactions is not described in the surveyed scientific and technical sources.
Building Blocks for Novel Fluorinated Heterocycles and Carbocycles
While specific examples detailing the use of this compound in the synthesis of fluorinated heterocycles and carbocycles are not extensively documented in publicly available literature, the inherent reactivity of benzoyl chlorides provides a strong basis for its potential applications. Acyl chlorides are well-established precursors for a variety of cyclization reactions. For instance, they can undergo Friedel-Crafts acylation with aromatic and heteroaromatic substrates to form ketone intermediates, which can then be subjected to further transformations to construct cyclic systems.
The presence of the -SCF2H group is anticipated to influence the regioselectivity of such reactions and impart unique properties to the resulting cyclic structures. The electron-withdrawing nature of the difluoromethylthio group can modulate the reactivity of the aromatic ring and the carbonyl group.
Cascade and Annulation Reactions Employing the Compound
Cascade and annulation reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simple starting materials. Benzoyl chlorides are known to participate in such reaction sequences. For example, they can be employed in [3+2] annulation reactions with suitable partners to form five-membered rings.
Although specific cascade or annulation reactions involving this compound are not prominently reported, its structural features suggest its potential as a substrate in these transformations. The development of novel cascade and annulation strategies utilizing this compound could provide efficient routes to complex fluorinated molecules.
Contribution to the Development of New Reagents and Catalytic Systems
The exploration of novel reagents and catalytic systems is crucial for advancing chemical synthesis. The unique electronic and steric properties of this compound make it an interesting candidate for investigation in both transition metal-catalyzed and metal-free methodologies.
Exploration in Transition Metal-Catalyzed Processes
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Acyl chlorides can participate in a variety of these transformations, including Suzuki, Stille, and Sonogashira couplings, to form ketones. The oxidative addition of a low-valent transition metal, such as palladium(0), into the carbon-chlorine bond of the acyl chloride is a key step in these catalytic cycles.
While the direct application of this compound in such processes is not widely documented, the principles of these reactions suggest its viability as a coupling partner. The electronic nature of the difluoromethylthio group could influence the rate and efficiency of the oxidative addition and subsequent reductive elimination steps.
Table 1: Potential Transition Metal-Catalyzed Reactions
| Coupling Reaction | Potential Product | Catalyst System (Example) |
|---|---|---|
| Suzuki Coupling | Aryl/vinyl ketone | Pd(PPh₃)₄, base |
| Stille Coupling | Aryl/vinyl ketone | Pd(PPh₃)₄ |
| Sonogashira Coupling | Ynone | Pd(PPh₃)₂, CuI, base |
Transition Metal-Free Methodologies
The development of transition metal-free reactions is a growing area of research, driven by the desire for more sustainable and cost-effective synthetic methods. Acylation reactions using benzoyl chlorides can often be achieved under metal-free conditions, for example, through Friedel-Crafts reactions catalyzed by Lewis acids or strong Brønsted acids.
Furthermore, organocatalysis has emerged as a powerful tool for a wide range of transformations. While specific metal-free reactions employing this compound are yet to be extensively reported, its reactivity as an acylating agent suggests its compatibility with various metal-free protocols.
Derivatization for Advanced Analytical Applications (e.g., Liquid Chromatography-Mass Spectrometry)
The sensitive and selective detection of small molecules in complex biological and environmental matrices often requires chemical derivatization to improve their analytical properties. Benzoyl chloride and its derivatives are widely used as derivatizing agents for this purpose.
Enhanced Ionization and Chromatographic Retention in Analytical Methods
In liquid chromatography-mass spectrometry (LC-MS), the derivatization of polar analytes containing primary and secondary amine, phenol, and thiol functional groups with benzoyl chloride can significantly enhance their performance. The introduction of the benzoyl group increases the hydrophobicity of the analyte, leading to improved retention on reversed-phase chromatographic columns. This increased retention allows for better separation from interfering matrix components.
Furthermore, the benzoyl moiety can improve the ionization efficiency of the analyte in the mass spectrometer source, leading to lower detection limits. The difluoromethylthio group in this compound would be expected to further enhance these effects. The fluorine atoms can increase the chromatographic retention time and potentially influence the fragmentation pattern in tandem mass spectrometry (MS/MS), which could be beneficial for developing highly selective and sensitive analytical methods.
Table 2: Potential Advantages of Derivatization with this compound for LC-MS
| Analytical Parameter | Expected Enhancement | Rationale |
|---|---|---|
| Chromatographic Retention | Increased retention time on reversed-phase columns | Increased hydrophobicity due to the benzoyl and difluoromethylthio groups. |
| Ionization Efficiency | Improved signal intensity in ESI-MS | The benzoyl group can enhance proton affinity or facilitate adduct formation. |
| Selectivity | Potential for unique fragmentation patterns in MS/MS | The presence of the difluoromethylthio group can lead to characteristic fragment ions. |
| Sensitivity | Lower limits of detection | Combination of improved chromatography and ionization efficiency. |
Computational Chemistry and Theoretical Characterization
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions. For a compound like 2-(Difluoromethylthio)benzoyl chloride, methods based on quantum mechanics, particularly Density Functional Theory (DFT), would be the primary choice for investigating reaction mechanisms. These studies can map out the entire energy landscape of a reaction, helping to understand reactivity, selectivity, and kinetics.
Transition State Localization and Energy Profiling of Key Reactions
The study of a chemical reaction mechanism, such as the hydrolysis or aminolysis of this compound, fundamentally involves identifying the reactants, products, any intermediates, and the transition states that connect them.
Transition State Theory: Transition state theory (TST) provides the theoretical framework for understanding reaction rates. It postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which represents the highest energy point along the minimum energy reaction pathway.
Computational Approach:
Geometry Optimization: The first step involves calculating the minimum energy structures (geometries) of the reactants and products using a selected level of theory (e.g., a DFT functional like B3LYP with a suitable basis set such as 6-31G(d)).
Transition State (TS) Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a critical step, as the TS structure reveals the geometry of the species at the peak of the energy barrier. For a reaction like the nucleophilic acyl substitution on this compound, the TS would likely feature the partial formation of a bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond.
Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A first-order saddle point, or transition state, is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Solvent Effects in Computational Models of Reactivity
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models must account for these effects to provide realistic predictions.
Modeling Approaches:
Implicit Solvation Models: These models, also known as continuum models (e.g., the Polarizable Continuum Model or PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects on the energies of reactants, products, and transition states. The choice of solvent can significantly alter the solvolysis mechanism of benzoyl chlorides. nih.gov
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. However, this method is computationally very expensive due to the increased number of atoms and the need to sample many different solvent configurations. A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, often provides a balance of accuracy and computational cost.
For reactions involving charged intermediates or transition states, such as the formation of an acylium ion from this compound, solvent polarity is expected to play a major stabilizing role, significantly lowering the activation energy compared to the gas phase. mdpi.com
Catalytic Cycle Simulations for Metal-Mediated Transformations
Many important organic reactions, such as cross-coupling reactions, are catalyzed by transition metals. This compound could potentially be a substrate in reactions like Sonogashira or Suzuki couplings. Computational modeling is indispensable for understanding the complex, multi-step mechanisms of these catalytic cycles.
Simulating the Catalytic Cycle:
Identifying Intermediates and Transition States: A typical catalytic cycle involves several steps, such as oxidative addition, transmetalation, and reductive elimination. DFT calculations are used to determine the structures and energies of all catalytic intermediates and the transition states linking them. For example, in a palladium-catalyzed coupling, one would model the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex.
Determining the Rate-Determining Step: By constructing a complete energy profile for the entire catalytic cycle, the step with the highest activation energy barrier can be identified. This is the rate-determining step, and understanding its nature is key to optimizing the reaction conditions (e.g., by modifying the ligand on the metal catalyst).
Ligand Effects: Computational studies allow for the systematic in silico screening of different ligands on the metal center. By calculating the energy profiles for a series of ligands, chemists can predict which ligand will lead to the most efficient catalytic system, guiding experimental efforts. DFT has been used to investigate the mechanism of copper-catalyzed tandem arylation-cyclization reactions and palladium-catalyzed methoxycarbonylation. beilstein-journals.orgmdpi.com
Spectroscopic Parameter Prediction and Interpretation
Computational chemistry is a vital tool for predicting spectroscopic properties, which aids in the characterization of newly synthesized molecules and the interpretation of experimental spectra.
Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, which is invaluable for assigning complex spectra and confirming structures.
Methodology:
Geometry Optimization: An accurate prediction of NMR shifts begins with an accurate molecular structure. The geometry of this compound would first be optimized, typically including a solvent model (e.g., PCM for CDCl₃) to reflect experimental conditions. github.io
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for this. nih.gov
Chemical Shift Calculation: The calculated isotropic shielding constant (σ_iso) for each nucleus is then converted to a chemical shift (δ) by referencing it to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_iso
Scaling and Comparison: Often, a linear regression analysis is performed on a set of known compounds to derive a scaling factor that corrects for systematic errors in the computational method, further improving the accuracy of the prediction. The predicted shifts for this compound could then be compared to experimental data to confirm peak assignments.
The predicted shifts would be sensitive to the conformation of the -SCF₂H group relative to the benzoyl chloride moiety.
Vibrational Frequency Analysis and Infrared (IR) Spectroscopy Correlations
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational frequency analysis not only predicts the positions of vibrational bands but also helps in their definitive assignment.
Methodology:
Frequency Calculation: After geometry optimization, a second derivative calculation of the energy with respect to atomic positions yields the harmonic vibrational frequencies. This calculation is performed at the same level of theory as the optimization.
Assignment of Vibrational Modes: The output of the calculation provides a list of frequencies and describes the atomic motions associated with each vibration (e.g., C=O stretch, C-Cl stretch, aromatic C-H bend). This allows for unambiguous assignment of the bands observed in an experimental IR spectrum, which can sometimes be complex and overlapping. For instance, this method could definitively identify the characteristic strong absorption band for the carbonyl (C=O) group of this compound.
Scaling Factors: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies due to approximations in the theoretical model. To improve agreement, the calculated frequencies are often multiplied by an empirical scaling factor (typically ~0.96-0.98 for B3LYP functionals), which is specific to the level of theory used. iosrjournals.org
Visualization: The vibrational modes can be animated, providing a clear visual representation of the atomic motions responsible for each peak in the IR spectrum.
For this compound, key predicted vibrations would include the C=O stretching frequency (typically around 1750-1800 cm⁻¹ for acyl chlorides), vibrations of the aromatic ring, C-S stretching, C-F stretching, and C-Cl stretching modes. A comparison of calculated and experimental spectra for related molecules like 2-furoyl chloride and terephthaloyl chloride has shown good agreement. iosrjournals.orgcore.ac.uk
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present challenges regarding safety and environmental impact. libretexts.orgorganic-chemistry.org Future research is expected to focus on greener, more sustainable alternatives for the preparation of 2-(Difluoromethylthio)benzoyl chloride.
Photocatalytic and Electrocatalytic Approaches for Synthesis
Photocatalysis and electrocatalysis represent powerful platforms for sustainable chemistry, offering mild reaction conditions and unique reactivity pathways.
Photocatalytic Synthesis : Visible-light photoredox catalysis could provide a novel route to this compound. For instance, a potential pathway could involve the photocatalytic chlorination of the corresponding aldehyde, 2-(difluoromethylthio)benzaldehyde. This method would utilize a safe chlorine source, such as N-chlorosuccinimide, and a photocatalyst activated by visible light, offering a milder alternative to harsh traditional methods. organic-chemistry.org Another avenue involves the cross-coupling of acyl electrophiles. Research has demonstrated the visible-light photoredox cross-coupling of various acyl chlorides with organoboron reagents, suggesting that similar strategies could be developed for the synthesis or modification of the benzoyl chloride scaffold itself under mild, light-driven conditions. acs.org
Electrocatalytic Synthesis : Electrochemistry offers a reagent-free method for driving chemical transformations. The electrochemical generation of acyl radicals from precursors like α-imino-oxy acids or thiolesters is an emerging area. researchgate.net Future research could devise an electrocatalytic method to convert 2-(difluoromethylthio)benzoic acid or its derivatives into the target acyl chloride. Furthermore, electrochemical methods have been successfully used for the reductive cross-coupling of acyl chlorides with sulfinic acids to form thioesters, showcasing the compatibility of acyl chlorides in electrochemical setups. rsc.org This suggests the potential for developing electrosynthetic routes that are both efficient and environmentally benign.
| Synthetic Approach | Potential Precursor | Key Features | Representative Citation |
| Photocatalysis | 2-(Difluoromethylthio)benzaldehyde | Mild conditions, visible light, safe chlorine sources | organic-chemistry.org |
| Electrocatalysis | 2-(Difluoromethylthio)benzoic acid | Reagent-free activation, high selectivity | researchgate.net |
Biocatalytic Transformations and Bioconjugation Strategies
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under environmentally friendly conditions.
Biocatalytic Synthesis : While the direct enzymatic synthesis of highly reactive acyl chlorides is challenging, enzymes could be employed to create the precursor, 2-(difluoromethylthio)benzoic acid, in a sustainable manner. More directly, the field of enzymatic halogenation using halogenase enzymes offers a promising, albeit futuristic, approach. tandfonline.comport.ac.uk These enzymes can perform highly regioselective C-H activation and halogenation on complex molecules. biorxiv.orgbiorxiv.org It is conceivable that engineered halogenases could one day be developed to directly chlorinate a suitable precursor at the carbonyl group. Furthermore, enzymes like acyltransferases, which catalyze acyl transfer reactions, could potentially be engineered to accept synthetic precursors and generate activated acyl species. google.comnih.gov
Bioconjugation Strategies : The high reactivity of the acyl chloride group makes this compound a potential tool for bioconjugation—the process of linking molecules to biomacromolecules like proteins. Acyl chlorides react readily with nucleophilic amino acid residues such as lysine (B10760008). cam.ac.uk By reacting this compound with a target protein under controlled conditions, the difluoromethylthiobenzoyl moiety could be covalently attached. This could be used to introduce a unique chemical tag for imaging, diagnostics, or to modulate the protein's function. The difluoromethylthio group would offer a fluorine signature for ¹⁹F NMR studies, a powerful tool in chemical biology. This approach would be analogous to established methods that use other electrophiles, such as sulfonyl acrylates or aryl halides, for lysine and cysteine modification. nih.gov
Expansion of Synthetic Applications
Beyond its role as a simple acylating agent, this compound can be a key starting material for creating more complex and valuable molecules, particularly in the realms of asymmetric synthesis and high-throughput screening.
Asymmetric Synthesis Utilizing Chiral Derivatives
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications. This compound can be converted into chiral building blocks by reacting it with a chiral auxiliary. researchgate.net
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com For example, reacting this compound with a chiral oxazolidinone (Evans auxiliary) or pseudoephedrine would yield a chiral amide. The α-proton of this amide can then be removed to form a chiral enolate, which can undergo diastereoselective alkylation or aldol (B89426) reactions. Subsequent removal of the auxiliary reveals a new, enantiomerically enriched molecule containing the 2-(difluoromethylthio)benzoyl fragment. This strategy opens the door to a vast array of chiral compounds that would be otherwise difficult to access.
| Chiral Auxiliary Type | Example | Potential Application | Representative Citation |
| Oxazolidinones | (R)-4-Benzyl-2-oxazolidinone | Diastereoselective aldol reactions, alkylations | wikipedia.org |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Diastereoselective alkylation to form chiral α-substituted carboxylic acids | wikipedia.org |
| Camphorsultam | (1S)-(+)-Camphorsultam | Asymmetric Michael additions, Claisen rearrangements | wikipedia.org |
| Sulfur-based Auxiliaries | Thiazolidinethiones | Acetate aldol reactions with high diastereoselectivity | scielo.org.mx |
Combinatorial Chemistry and Library Synthesis for High-Throughput Screening
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse molecules (a "library") for biological screening. nih.govnih.gov The robust reactivity of the acyl chloride in this compound makes it an ideal starting point for creating such libraries.
Using automated or parallel synthesis techniques, this compound could be reacted with a large collection of diverse building blocks containing nucleophilic groups (e.g., amines, alcohols, thiols). This would generate a library of amides, esters, and thioesters, each bearing the constant 2-(difluoromethylthio)benzoyl core but varying in the appended R-group. These libraries could then be subjected to high-throughput screening (HTS) against various biological targets (e.g., enzymes, receptors) to identify "hit" compounds with potential therapeutic activity. The presence of the difluoromethylthio group is particularly advantageous, as this moiety is known to favorably impact properties like metabolic stability and membrane permeability, increasing the likelihood of discovering drug-like candidates.
Integration into Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rsc.org Integrating this compound into MCRs would enable the rapid construction of molecular complexity from simple precursors.
While acyl chlorides are not classic substrates for some of the most famous MCRs, such as the Passerini or Ugi reactions, several variants and related processes can incorporate them.
Passerini-type Reactions : The classic Passerini reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide. nih.govwikipedia.orgnumberanalytics.com However, methodologies have been developed where acyl chlorides can act as formal aldehyde partners. thieme-connect.com For instance, an acyl chloride can be converted in situ into a reactive acylphosphonate, which then participates in a Passerini-type reaction. Applying this strategy to this compound could yield novel α-amidophosphonates.
Ugi-type Reactions : The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.govnih.gov Acyl chlorides can be used in post-Ugi modifications or in related MCRs. For example, intermediates from an Ugi reaction can be acylated with this compound to rapidly build molecular diversity. frontiersin.org Furthermore, some MCRs involve the trapping of reactive intermediates with acyl chlorides. researchgate.net A zwitterionic intermediate formed from an isocyanide and dimethyl acetylenedicarboxylate (B1228247) (DMAD), for instance, can be trapped by benzoyl chlorides to form functionalized pyrroles or furans. researchgate.net Utilizing this compound in such a reaction would produce novel heterocyclic structures bearing the unique -SCF₂H group.
Domino Reactions : A domino (or cascade) process involves two or more bond-forming reactions that occur sequentially in one pot without isolating intermediates. The acylation of a substrate with this compound could be the initiating step for such a cascade. For example, acylation of a suitable nucleophile could generate an intermediate that is primed to undergo an intramolecular cyclization, rearrangement, or subsequent intermolecular reaction, leading to the formation of complex polycyclic systems in a highly efficient manner.
Exploration of Unique Reactivity Patterns and Selectivity Control
The distinct electronic properties of the difluoromethylthio group are expected to impart unique reactivity to this compound compared to more common benzoyl chloride derivatives. The SCF₂H group is known for its moderate lipophilicity and its capacity to act as a bioisostere for other functional groups, influencing the steric and electronic environment of the aromatic ring.
Future investigations will likely delve into how this substituent influences the electrophilicity of the acyl chloride. This could lead to the development of highly selective acylation reactions, where this compound could react preferentially in the presence of other electrophilic sites. Researchers may explore its utility in complex syntheses, aiming for precise control over reaction outcomes.
Key areas of exploration could include:
Catalytic Systems: Development of novel catalytic systems that can modulate the reactivity of the C-Cl bond, enabling transformations that are currently challenging.
Asymmetric Synthesis: Application in asymmetric catalysis, where the difluoromethylthio group could serve as a coordinating or directing group to achieve high levels of enantioselectivity.
Orthogonal Chemistry: Investigating its use in orthogonal chemical strategies, where the reactivity of the benzoyl chloride can be selectively triggered under specific conditions, allowing for sequential modifications of a molecule.
A deeper understanding of its reaction kinetics and mechanistic pathways will be crucial for unlocking its full potential as a versatile building block in organic synthesis.
Interdisciplinary Research Synergies in Chemical Biology and Material Science
The unique properties of the difluoromethylthio group also position this compound as a valuable tool in interdisciplinary research, particularly at the interface of chemistry with biology and material science.
In Chemical Biology:
The SCF₂H moiety is of growing interest in medicinal chemistry due to its metabolic stability and ability to participate in non-covalent interactions with biological targets. The incorporation of the 2-(difluoromethylthio)benzoyl group into bioactive scaffolds could lead to the development of novel therapeutic agents.
Potential research directions include:
Probe Development: Its reactivity could be harnessed to design chemical probes for identifying and labeling protein targets, aiding in the elucidation of biological pathways. The benzoyl chloride can react with nucleophilic residues on proteins, forming stable covalent bonds.
Drug Discovery: Introducing this moiety into known drug molecules to modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, selectivity, and metabolic stability.
In Material Science:
The introduction of fluorine-containing groups into organic materials can significantly alter their physical and chemical properties, such as thermal stability, hydrophobicity, and electronic characteristics. This compound could serve as a key monomer or modifying agent for the synthesis of advanced materials.
Emerging research could focus on:
Polymer Synthesis: Its use in the synthesis of specialty polymers with tailored properties. The resulting polymers could find applications in areas such as advanced coatings, membranes, and electronic devices.
Surface Modification: Modifying the surfaces of various materials to impart specific functionalities. For instance, it could be used to create highly hydrophobic or oleophobic surfaces.
The exploration of these interdisciplinary synergies will likely yield novel molecules and materials with unique and valuable properties, underscoring the potential of this compound as a significant compound in future chemical research.
Q & A
Q. Basic Research Focus
- ¹H/¹⁹F NMR :
- The difluoromethylthio group (-SCF₂H) shows a characteristic triplet in ¹⁹F NMR (δ ~ -80 to -90 ppm, J ~ 250–300 Hz) due to coupling between fluorine nuclei .
- Aromatic protons adjacent to the thioether group exhibit deshielding (δ ~ 7.8–8.2 ppm) in ¹H NMR .
- IR : Strong C=O stretching (ν ~ 1770–1800 cm⁻¹) and C-F stretches (ν ~ 1100–1250 cm⁻¹) confirm the acyl chloride and difluoromethylthio groups .
- Mass Spectrometry : Molecular ion peaks at m/z 218 (M⁺) with fragmentation patterns indicating loss of Cl (35/37 isotopic split) and SCF₂H (83 Da) .
What mechanistic insights explain the reactivity of this compound in acylation reactions?
Advanced Research Focus
The compound acts as an electrophilic acylating agent:
- Nucleophilic Attack : The electron-deficient carbonyl carbon reacts with nucleophiles (e.g., amines, alcohols), forming amides or esters. The difluoromethylthio group enhances electrophilicity via inductive effects (-I) from fluorine atoms .
- Competing Pathways :
- Hydrolysis : Moisture-sensitive acyl chloride groups degrade to carboxylic acids, requiring anhydrous conditions .
- Thioether Oxidation : The SCF₂H group may oxidize to sulfone (SO₂CF₂H) under strong oxidizing conditions, altering reactivity .
Computational Support : DFT studies predict charge distribution at the carbonyl carbon (Mulliken charge: +0.45–0.50 e), aligning with observed reactivity .
How do electronic effects of the difluoromethylthio group influence the compound’s stability and application in peptide coupling?
Q. Advanced Research Focus
- Electronic Effects : The -SCF₂H group withdraws electron density via -I effects, stabilizing the transition state during amide bond formation. This accelerates coupling reactions compared to non-fluorinated thioethers .
- Steric Considerations : The bulky SCF₂H group may hinder reactions with sterically demanding nucleophiles (e.g., tertiary amines), necessitating optimized stoichiometry .
- Case Study : In peptide synthesis, the compound achieves >90% coupling efficiency with glycine methyl ester at 0°C in THF, outperforming non-fluorinated analogs .
What are the challenges in characterizing degradation products of this compound under ambient conditions?
Q. Advanced Research Focus
- Hydrolysis Products :
- Primary degradation product: 2-(difluoromethylthio)benzoic acid (confirmed by LC-MS, m/z 200 [M-H]⁻) .
- Secondary pathway: Thioether oxidation to sulfone derivatives in the presence of trace peroxides .
- Analytical Pitfalls :
How can computational modeling predict the biological activity of derivatives synthesized from this compound?
Q. Advanced Research Focus
- Pharmacophore Mapping :
- Toxicity Prediction : QSAR models highlight potential hepatotoxicity risks due to thioether metabolism, guiding structural modifications .
What strategies mitigate contradictions in reported synthetic yields for this compound?
Q. Methodological Recommendations
- Systematic Screening : Use DoE (Design of Experiments) to optimize solvent/base combinations (e.g., THF/pyridine vs. DMF/triethylamine) .
- Purity Control : Pre-dry solvents (molecular sieves) and reagents (HSCF₂H distillation) to minimize hydrolysis .
- Yield Discrepancies : Literature reports 50–75% yields; lower yields often stem from incomplete substitution or side reactions (e.g., disulfide formation) .
What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
